molecular formula C12H16BCl2NO2 B12966898 2,6-Dichloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1010101-09-3

2,6-Dichloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B12966898
CAS No.: 1010101-09-3
M. Wt: 288.0 g/mol
InChI Key: RVOGOCRZGIPCHP-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a pyridine ring substituted with two chlorine atoms, a methyl group, and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2,6-dichloro-3-methylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

    Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl compounds.

    Oxidation and Reduction: The compound can undergo oxidation to form the corresponding boronic acid or reduction to remove the boronic ester group.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Substituted Pyridines: Formed through nucleophilic substitution.

Scientific Research Applications

2,6-Dichloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The chlorine atoms and methyl group on the pyridine ring influence the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Methoxypyridine-5-boronic acid pinacol ester

Uniqueness

2,6-Dichloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of two chlorine atoms and a methyl group on the pyridine ring, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a versatile intermediate in organic synthesis.

Properties

CAS No.

1010101-09-3

Molecular Formula

C12H16BCl2NO2

Molecular Weight

288.0 g/mol

IUPAC Name

2,6-dichloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C12H16BCl2NO2/c1-7-6-8(10(15)16-9(7)14)13-17-11(2,3)12(4,5)18-13/h6H,1-5H3

InChI Key

RVOGOCRZGIPCHP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2Cl)Cl)C

Origin of Product

United States

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